

Application Notes: Development of a Methyltestosterone-Specific Competitive ELISA

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Compound of Interest

Compound Name: Methyltestosterone

Cat. No.: B1676486

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Introduction

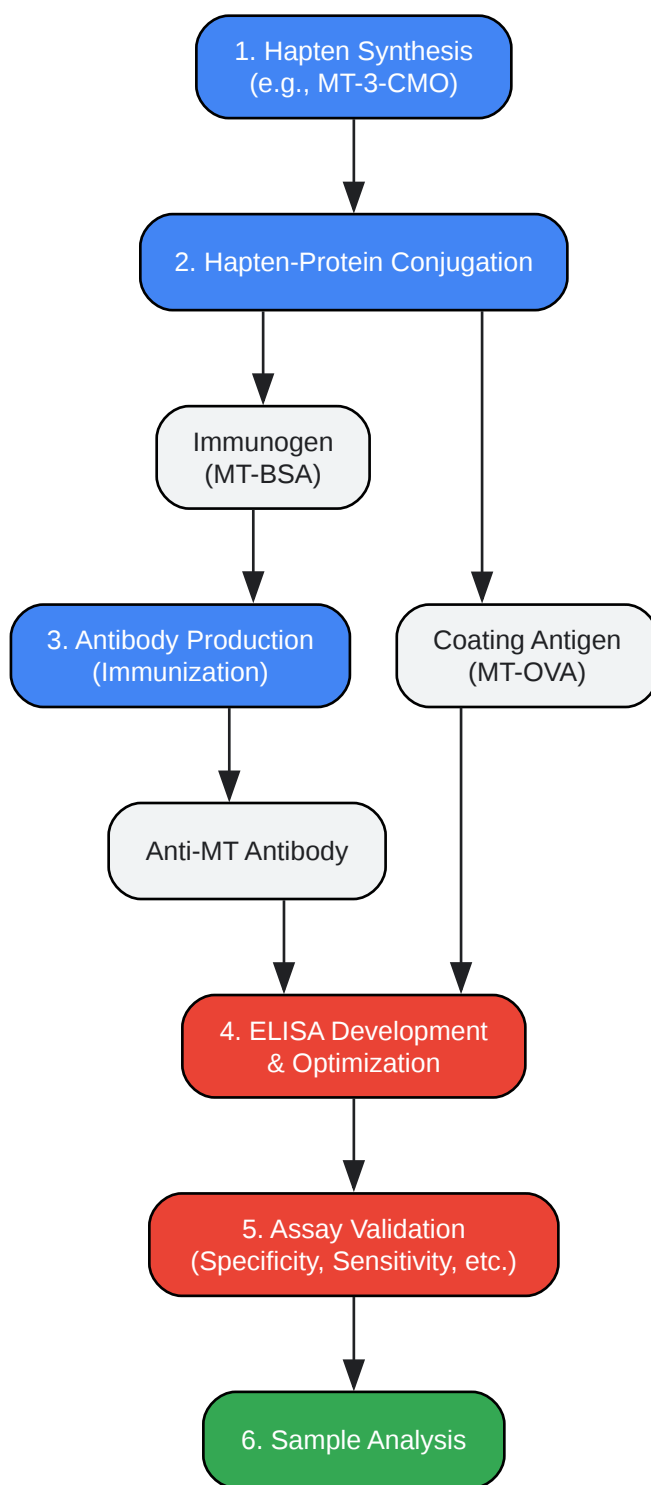
Methyltestosterone (17 α -**methyltestosterone**) is a synthetic androgen and anabolic steroid used in clinical settings to treat testosterone deficiency in men and certain types of breast cancer in women.[1][2] It is also illicitly used as a growth promoter in livestock and in aquaculture to induce sex reversal in fish for economic benefit.[1][3] The potential for residues of **methyltestosterone** to enter the food chain poses a risk to human health, necessitating sensitive and specific detection methods for monitoring and regulatory purposes.[4][5] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable technique for screening large numbers of samples due to its high sensitivity, specificity, and cost-effectiveness.[4][6][7]

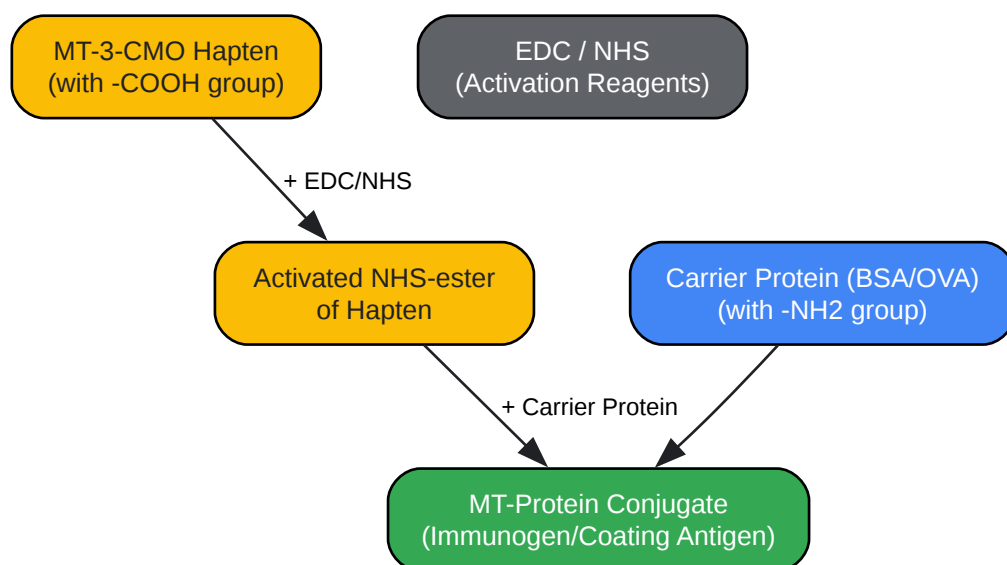
These application notes provide a comprehensive overview and detailed protocols for the development of a specific and sensitive competitive ELISA for the quantitative determination of **methyltestosterone**.

Principle of the Competitive ELISA

The assay is based on the principle of a competitive enzyme immunoassay. A microtiter plate is coated with antibodies specific to **methyltestosterone**. When the sample and a **methyltestosterone**-horseradish peroxidase (HRP) conjugate are added to the wells, the free **methyltestosterone** from the sample competes with the **methyltestosterone**-HRP conjugate for the limited number of antibody binding sites.[1] After an incubation period, unbound components are washed away. The amount of bound enzyme conjugate is then visualized by adding a substrate solution (TMB). The resulting color development is inversely proportional to

the concentration of **methyltestosterone** in the sample.[1] The reaction is stopped, and the absorbance is measured at 450 nm.





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